molecular formula C19H13F3N2O4 B13426393 (Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid CAS No. 2341-42-6

(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid

Cat. No.: B13426393
CAS No.: 2341-42-6
M. Wt: 390.3 g/mol
InChI Key: XYHFOCVVLDYSPO-FPLPWBNLSA-N
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Description

(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid is a synthetic compound featuring a fluorenyl core substituted with a trifluoroacetyl-protected amino group at position 9 and a conjugated (Z)-configured α,β-unsaturated carboxylic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., protease inhibition) or as a building block in peptide synthesis. The trifluoroacetyl group enhances metabolic stability compared to acetylated analogs, while the Z-configuration of the double bond may influence binding specificity in biological systems .

Properties

CAS No.

2341-42-6

Molecular Formula

C19H13F3N2O4

Molecular Weight

390.3 g/mol

IUPAC Name

(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid

InChI

InChI=1S/C19H13F3N2O4/c20-19(21,22)18(28)24-17-13-4-2-1-3-11(13)12-6-5-10(9-14(12)17)23-15(25)7-8-16(26)27/h1-9,17H,(H,23,25)(H,24,28)(H,26,27)/b8-7-

InChI Key

XYHFOCVVLDYSPO-FPLPWBNLSA-N

Isomeric SMILES

C1=CC=C2C3=C(C=C(C=C3)NC(=O)/C=C\C(=O)O)C(C2=C1)NC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)NC(=O)C=CC(=O)O)C(C2=C1)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid typically involves multiple steps, starting with the preparation of the fluorenyl amine derivative. The trifluoroacetyl group is introduced through a reaction with trifluoroacetyl chloride under controlled conditions . The final step involves the formation of the but-2-enoic acid moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. The trifluoroacetyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, configuration, or functional groups:

Compound Name Key Structural Features Differences from Target Compound
4-Oxo-4-[(9-oxo-9H-fluoren-4-yl)amino]but-2-enoic acid Fluorenyl core with oxo group at position 9; α,β-unsaturated carboxylic acid Lacks trifluoroacetyl protection; oxo group instead of trifluoroacetyl-amino at position 7.
4-(9H-Fluoren-3-ylamino)-4-oxobut-2-enoic acid Fluorenyl-amino group at position 3; α,β-unsaturated carboxylic acid Substitution at position 3 instead of 2; no trifluoroacetyl protection.
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid Fmoc-protected aminoethyl ether; acetic acid terminus Ether linkage and shorter chain; Fmoc group instead of trifluoroacetyl.
(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid Fmoc-protected amino acid; benzyloxy group at position 4 Branched chain with benzyloxy group; Fmoc instead of trifluoroacetyl; saturated carboxylic acid.

Physicochemical Properties

  • Solubility : The trifluoroacetyl group in the target compound increases hydrophobicity compared to oxo or acetyl analogs . Fmoc-protected analogs (e.g., ) exhibit moderate solubility in polar aprotic solvents like DMF, while the target compound may require acetonitrile or THF for dissolution.
  • Stability : The trifluoroacetyl group is more resistant to hydrolysis than acetyl or Fmoc groups, enhancing stability under basic conditions .

Biological Activity

(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial effects, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a trifluoroacetyl group and a fluorenyl moiety. Its molecular formula is C16H15F3N2O3C_{16}H_{15}F_3N_2O_3, with a molecular weight of approximately 360.3 g/mol. The presence of the trifluoroacetyl group contributes to its lipophilicity, potentially enhancing membrane permeability and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

The proposed mechanism involves the inhibition of bacterial gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria. This action is similar to that of fluoroquinolone antibiotics but with a unique binding affinity that may reduce resistance development.

Study 1: Efficacy Against Multidrug-resistant Strains

A study published in Nature Microbiology evaluated the efficacy of this compound against multidrug-resistant Enterococcus faecalis. The results demonstrated a significantly lower MIC compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

Study 2: In Vivo Studies

In vivo studies using murine models indicated that the compound effectively reduced bacterial load in infected tissues without significant toxicity to host cells. Histological evaluations showed minimal inflammatory response, supporting its safety profile .

Therapeutic Implications

Given its potent antimicrobial activity and favorable safety profile, this compound holds promise as a therapeutic agent for treating resistant bacterial infections. Further clinical trials are warranted to fully assess its efficacy and safety in humans.

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